Lysyl-prolyl-threonine is a synthetic peptide composed of three amino acids: lysine, proline, and threonine. Its molecular formula is . This compound plays a significant role in various biochemical pathways, particularly those related to immune modulation and collagen synthesis. Lysyl-prolyl-threonine is recognized for its unique sequence and structural properties, which contribute to its biological functions and therapeutic potential.
Lysyl-prolyl-threonine can be synthesized through various methods, with solid-phase peptide synthesis being the most common. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids.
Lysyl-prolyl-threonine falls under the category of peptides, specifically classified as a synthetic peptide due to its artificial synthesis. It is categorized within organic compounds and more specifically as an α-amino acid derivative.
The primary method for synthesizing lysyl-prolyl-threonine is solid-phase peptide synthesis (SPPS). This technique involves several key steps:
The solid-phase method allows for high purity and yield of peptides, making it suitable for producing complex sequences like lysyl-prolyl-threonine. The use of protecting groups during synthesis ensures that only the intended reactions occur at each step.
The molecular structure of lysyl-prolyl-threonine consists of three distinct amino acids linked by peptide bonds:
Lysyl-prolyl-threonine can undergo various chemical reactions that modify its properties:
These reactions are essential for modifying the peptide's properties and enhancing its biological activity, particularly in therapeutic applications.
Lysyl-prolyl-threonine exhibits biological activity through several mechanisms:
Research indicates that lysyl-prolyl-threonine may inhibit interleukin-1 beta activity, suggesting potential applications in inflammatory conditions.
Lysyl-prolyl-threonine has several scientific uses:
The assembly of the lysyl-prolyl-threonine (KPT) tripeptide depends on coordinated biosynthetic pathways for its constituent amino acids and ribosomal peptide bond formation. Lysine and threonine share a common origin in the aspartate-derived biosynthesis pathway, which initiates with the phosphorylation of L-aspartate by aspartate kinase (AK). This enzyme exists in three isoforms in bacteria (AKI, AKII, AKIII), each exhibiting distinct feedback inhibition profiles: AKI is threonine-sensitive, AKII is lysine-sensitive, and AKIII is methionine-sensitive [6] [10]. The subsequent step involves aspartate-β-semialdehyde dehydrogenase (ASADH), which catalyzes the NADPH-dependent reductive dephosphorylation of β-aspartyl phosphate to aspartate-β-semialdehyde (ASA). ASADH maintains a conserved catalytic mechanism across microbes despite structural variations between Gram-positive bacteria, Gram-negative bacteria, and fungi [6].
Table 1: Key Enzymes in Lysine and Threonine Biosynthesis
Enzyme | Reaction Catalyzed | Cofactors/Regulators | Pathway Branch |
---|---|---|---|
Aspartate kinase (AK) | Phosphorylation of L-aspartate | ATP; inhibited by Lys/Thr/Met | Shared entry |
ASADH | Reduction to aspartate-β-semialdehyde | NADPH, inorganic phosphate | Shared branch point |
Dihydrodipicolinate synthase | Condensation with pyruvate | – | Lysine-specific |
Homoserine dehydrogenase | Reduction to homoserine | NAD(P)H; inhibited by Thr | Threonine-specific |
Beyond amino acid synthesis, peptide bond formation occurs ribosomally via peptidyl transferase activity. Proline incorporation exhibits unique challenges due to its conformational rigidity. Prolyl-tRNA synthetase (ProRS) activates proline using ATP to form prolyl-adenylate, then transfers it to tRNA^Pro. The ribosomal A-site accommodates prolyl-tRNA during KPT assembly, where peptidyl transferase catalyzes nucleophilic attack by the amino group of incoming threonyl-tRNA on the carbonyl carbon of lysyl-prolyl-tRNA [4] [8]. Post-translationally, lysyl hydroxylases (e.g., PLOD1-3) may modify lysyl residues within KPT motifs in collagenous contexts, requiring Fe²⁺, α-ketoglutarate, and ascorbate as cofactors [2] [3] [9].
Microbial biosynthesis of lysine and threonine is governed by multivalent transcriptional repression and allosteric feedback inhibition. In Corynebacterium glutamicum—a major industrial producer—the hom-thrB operon encodes homoserine dehydrogenase (Hom) and homoserine kinase (ThrB), both essential for threonine synthesis. This operon is repressed by the DNA-binding regulator ThrR in response to intracellular threonine concentrations [10]. Similarly, lysine biosynthesis genes (dapA, dapB, lysA) are repressed by the lysine-responsive regulator LysG in Gram-positive bacteria. Feedback inhibition acts synergistically: aspartate kinase isoenzymes are individually inhibited by end-products (AKI by threonine, AKII by lysine), enabling precise flux partitioning at the pathway entry point [1] [10].
Pathogenic bacteria exhibit metabolic adaptation during infection by derepressing amino acid biosynthesis. Staphylococcus aureus requires de novo lysine and threonine synthesis for growth in mammalian serum despite the presence of free amino acids. Transposon mutagenesis revealed that asd (ASADH), lysA (diaminopimelate decarboxylase), and thrC (threonine synthase) mutants show attenuated growth in calf serum and reduced virulence in murine bacteremia models. This demonstrates that transcriptional derepression of amino acid biosynthesis genes is essential for bloodstream survival [1]. Industrial strains overcome regulation via directed mutagenesis: feedback-resistant Aspartate kinase variants (e.g., Thr308Ile mutation in AKI) and deregulated Hom enzymes redirect carbon flux toward threonine overproduction, achieving titers >100 g/L in bioreactors [10].
The enzymatic machinery for peptide bond formation exhibits evolutionary divergence between domains of life. Bacterial ribosomes incorporate L-lysyl-D-prolyl-L-threonine without modification, but eukaryotic collagen-synthesizing cells employ post-translational hydroxylases. Lysyl hydroxylase (PLOD2) modifies lysyl residues within -X-Lys-Gly- sequences in collagen, a process absent in bacterial systems [2] [3]. Prolyl isomerization further differentiates species: bacterial elongation factor EF-P alleviates ribosome stalling at prolyl residues by facilitating cis-to-trans isomerization, while eukaryotes use the phosphorylation-dependent isomerase Pin1. Pin1 specifically isomerizes phosphorylated Ser/Thr-Pro bonds in signaling proteins, a regulatory mechanism absent in prokaryotes [8].
Table 2: Cross-Species Comparison of KPT Assembly Machinery
Feature | Bacteria | Mammals | Archaea |
---|---|---|---|
Aspartate kinase | Multiple isoenzymes (AKI-III) | Absent (dietary uptake) | Single enzyme, Lys-regulated |
Prolyl isomerization | EF-P rescues stalled ribosomes | Pin1 acts on pSer/pThr-Pro motifs | Homologous to EF-P |
Lysyl modification | Rare | Hydroxylation by PLOD1-3 in collagen | Not reported |
Ribosomal structure | 70S with Shine-Dalgarno sequence | 80S with Kozak sequence | 70S with leaderless mRNAs |
ASADH exemplifies structural conservation amid sequence divergence. Though Escherichia coli (Gram-negative) and Candida albicans (fungal) ASADHs share <30% sequence identity, both retain conserved active-site residues (Cys130, His274, Glu311 in E. coli numbering) and form obligate homodimers. However, Gram-positive bacterial ASADHs (e.g., Streptococcus pneumoniae) lack the helical subdomain involved in NADP⁺ binding in Gram-negative enzymes, suggesting cofactor affinity differences [6]. Archaeal ASADH from Methanococcus jannaschii exhibits thermostability adaptations but reduced catalytic efficiency, reflecting niche-specific optimization [6]. These variations highlight opportunities for developing domain-specific inhibitors targeting KPT-dependent processes.
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